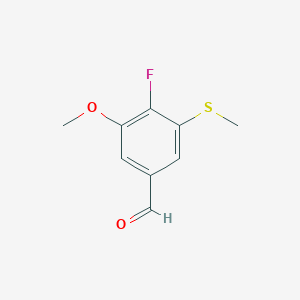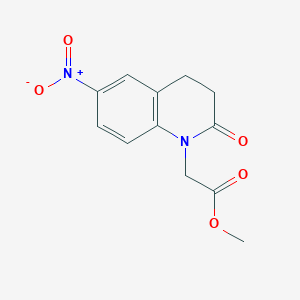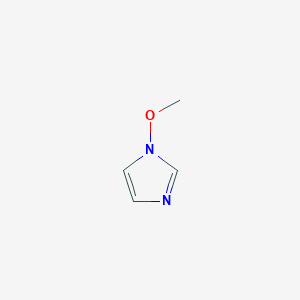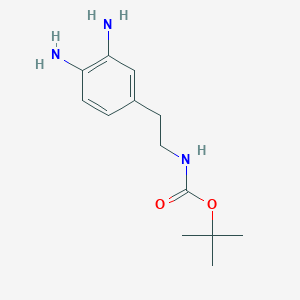
Methyl5-fluoro-4-methoxypyrimidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of fluorine and methoxy groups in the structure of methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and methoxyacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Reaction Steps: The key steps in the synthesis include the formation of the pyrimidine ring, introduction of the fluorine atom, and esterification to form the carboxylate group.
Industrial Production Methods
In an industrial setting, the production of methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted pyrimidines, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of cell death in certain types of cells.
相似化合物的比较
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares structural similarities but differs in the presence of a furan ring instead of a pyrimidine ring.
Methyl 2-fluoro-5-methoxypyridine-4-carboxylate: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is unique due to its specific combination of fluorine and methoxy groups on the pyrimidine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C7H7FN2O3 |
|---|---|
分子量 |
186.14 g/mol |
IUPAC 名称 |
methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H7FN2O3/c1-12-6-4(8)3-9-5(10-6)7(11)13-2/h3H,1-2H3 |
InChI 键 |
OOOBPYJIFKWHFN-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC=C1F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)

![[(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)




![N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B13888560.png)

![5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole](/img/structure/B13888569.png)



![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
